Akuammiline
Overview
Description
Akuammiline alkaloids are a class of indole alkaloids known for their complex molecular architecture and biological activity. The first akuammiline alkaloid, echitamine, was isolated in 1875, but it took over a century for the first successful total synthesis to be achieved due to their exceptional structure . These alkaloids have been the subject of renewed medicinal interest because they act as ligands for various molecular targets and display a wide range of pharmacological activities .
Synthesis Analysis
The total synthesis of akuammiline alkaloids has been a significant challenge for chemists. The first total synthesis of picrinine, an akuammiline alkaloid, featured a concise assembly of the azabicyclic core and a series of delicate late-stage transformations . A unified approach to synthesizing diverse akuammiline alkaloids, such as deformylcorymine, strictamine, and calophyline A, has been reported, which mimics the biosynthesis in nature and allows for structural diversification from a common synthetic precursor . Enantioselective syntheses have also been achieved for alkaloids containing a methanoquinolizidine core, utilizing a reductive interrupted Fischer indolization reaction .
Molecular Structure Analysis
The akuammiline alkaloids are characterized by their polycyclic cage-like structures. The signature structural element of this family is the methanoquinolizidine system . The total synthesis of (+)-scholarisine A, another akuammiline alkaloid, was achieved through a route that included a unique C-H arylation reaction to forge its polycyclic core . An iminium ion cascade annulation strategy was developed to synthesize the pentacyclic core structures of these alkaloids, which are present in akuammiline and strictamine .
Chemical Reactions Analysis
Several key chemical reactions have been employed in the synthesis of akuammiline alkaloids. These include the Fischer indolization reaction , a pyrone Diels-Alder reaction, and a radical cyclization/Keck allylation . A [2,3]-Stevens rearrangement was used for constructing the octahydro-2H-2,8-methanoquinolizines . Additionally, a Friedel-Crafts cyclization and an aza-1,6-conjugate addition were critical in the formal total synthesis of (+)-strictamine .
Physical and Chemical Properties Analysis
The physical and chemical properties of akuammiline alkaloids are closely tied to their complex structures. These compounds exhibit a wide variety of pharmacological activities, such as opioid activity, cytotoxic activity, and antagonism of the glycine receptor . The structural diversity and the presence of multiple stereocenters and quaternary centers in these molecules contribute to their unique properties and challenges in synthesis .
Scientific Research Applications
1. Total Synthesis and Structural Diversity
Akuammiline alkaloids, a family of natural products, have been a subject of extensive study, particularly in the field of organic chemistry. Researchers have developed methods for the total synthesis of various akuammiline alkaloids like strictamine, cathafoline, and aspidophylline A. These studies highlight the complexity and structural diversity of akuammiline alkaloids, which are derived from plants found across the globe. Notably, the synthesis process addresses the challenges posed by the methanoquinolizidine core, a common feature in these alkaloids. The development of synthetic approaches has enabled the exploration of their potential pharmacological applications and the study of their unique molecular architecture (Moreno et al., 2016).
2. Pharmacological Potential
Akuammiline alkaloids exhibit a broad range of pharmacological activities due to their action as ligands for various molecular targets. For example, compounds like pseudoakuammigine and echitamine have demonstrated opioid activity and cytotoxic potential, respectively. The wide variety of biological activities presented by these alkaloids has sparked renewed interest in their medicinal properties. The pharmacological diversity of akuammiline alkaloids is a key area of ongoing research, as scientists continue to explore their potential therapeutic applications (Ramirez & García-Rubio, 2003).
3. Cascade Reactions in Alkaloid Synthesis
The synthesis of akuammiline alkaloids has been a driving force in the discovery and implementation of innovative cascade reactions. These reactions are crucial for the assembly of the complex structures characteristic of akuammilines. The molecular scaffolds of these alkaloids have inspired novel approaches in synthetic chemistry, demonstrating the significant impact of natural product synthesis on the advancement of chemical methodologies (Smith et al., 2014).
4. Advanced Synthetic Techniques
Recent advancements in the synthesis of akuammiline alkaloids, particularly those containing a methanoquinolizidine core, have been reported. These studies describe synthetic approaches that address the complex structures of these alkaloids, involving the construction of multiple contiguous stereocenters and the formation of the methanoquinolizidine framework. Such research contributes to a deeper understanding of the biosynthetic pathways of natural products and opens up new avenues for the development of bioactive compounds (Picazo et al., 2018).
5. Iminium Ion Cascade Annulation Strategy
The iminium ion cascade annulation approach has been developed to synthesize the C and D rings of akuammiline alkaloids. This method enables the creation of the tetracyclic intermediate, a key step in the synthesis of the pentacyclic methanoquinolizidine core found in akuammiline and strictamine. The versatility of this approach is significant in the field of synthetic organic chemistry, allowing for the creation of complex natural product structures with greater efficiency (Andreansky & Blakey, 2016).
Future Directions
Research on Akuammiline and its derivatives provides a solid foundation for future pharmacological studies . These compounds show promise for the development of anti-rheumatoid arthritis small molecule drugs derived from natural products . Further studies are needed to fully understand the potential of these compounds and their applications in medicine .
properties
IUPAC Name |
methyl (1S,10S,12R,13E)-18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-4-15-12-25-10-9-22-16-7-5-6-8-18(16)24-20(22)19(25)11-17(15)23(22,21(27)28-3)13-29-14(2)26/h4-8,17,19H,9-13H2,1-3H3/b15-4-/t17-,19+,22-,23?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHALCZZZWCCLV-CLNIADLISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2CCC34C5=CC=CC=C5N=C3C2CC1C4(COC(=O)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CN2CC[C@@]34C5=CC=CC=C5N=C3[C@@H]2C[C@H]1C4(COC(=O)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 9977936 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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